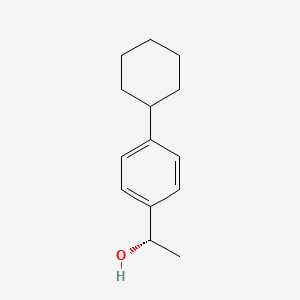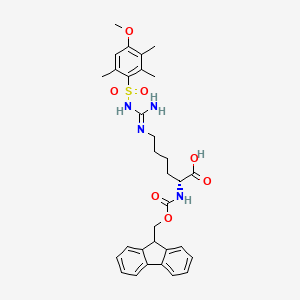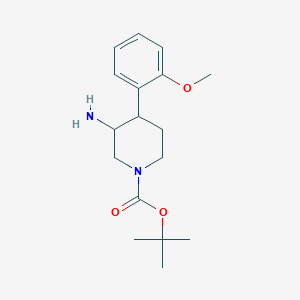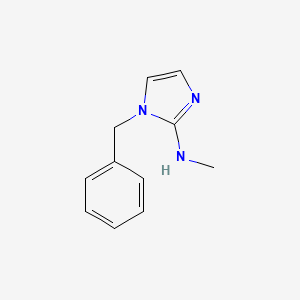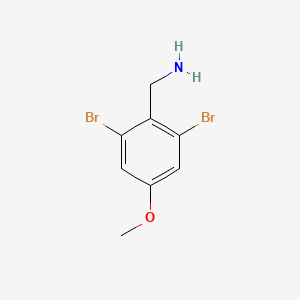
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ammonia to form the desired product . Another method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium azide, followed by reduction to yield the target compound .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .
Scientific Research Applications
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins involved in DNA replication, leading to the inhibition of cell growth and proliferation . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and good liposolubility .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure and has similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with comparable properties and applications.
Uniqueness
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C6H11N3OS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(thiadiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3OS/c1-4(2-7)6(10)5-3-11-9-8-5/h3-4,6,10H,2,7H2,1H3 |
InChI Key |
HCJFBYPBRDWVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CSN=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




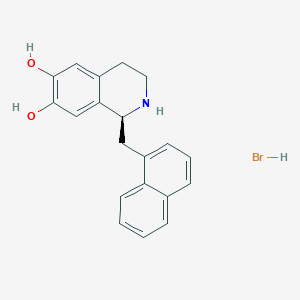

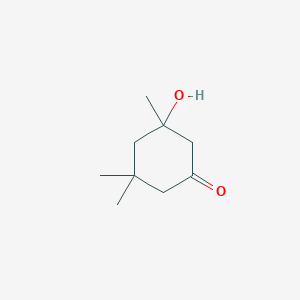
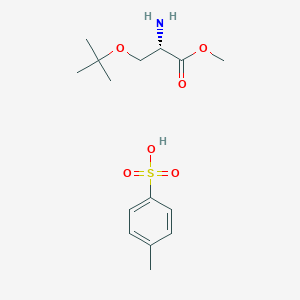
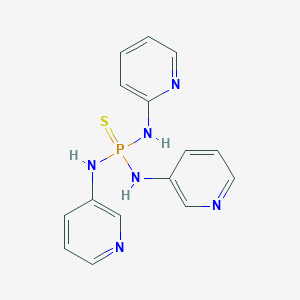
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
